molecular formula C11H11F3O B3053947 4-[4-(Trifluoromethyl)phenyl]butan-2-one CAS No. 57132-19-1

4-[4-(Trifluoromethyl)phenyl]butan-2-one

Cat. No. B3053947
CAS RN: 57132-19-1
M. Wt: 216.2 g/mol
InChI Key: YWQOPLJHSOZSAT-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]butan-2-one is a chemical compound with the CAS Number: 57132-19-1 . It has a molecular weight of 216.2 and its IUPAC name is 4-[4-(trifluoromethyl)phenyl]-2-butanone . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-[4-(Trifluoromethyl)phenyl]butan-2-one is 1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-[4-(Trifluoromethyl)phenyl]butan-2-one is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Safety And Hazards

The safety information for 4-[4-(Trifluoromethyl)phenyl]butan-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOPLJHSOZSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411492
Record name 4-[4-(trifluoromethyl)phenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)phenyl]butan-2-one

CAS RN

57132-19-1
Record name 4-[4-(trifluoromethyl)phenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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